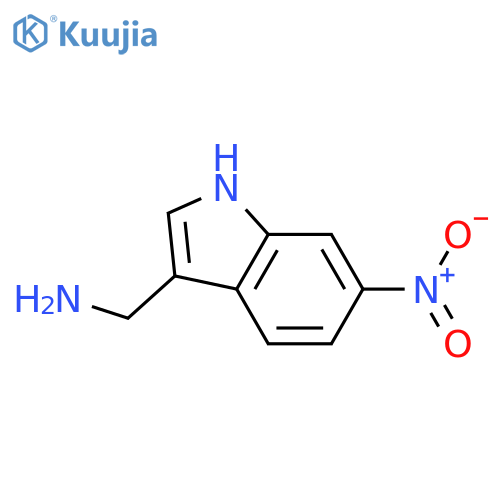

Cas no 1360935-26-7 ((6-nitro-1H-indol-3-yl)methanamine)

(6-nitro-1H-indol-3-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (6-nitro-1H-indol-3-yl)methanamine

- EN300-1275673

- 1360935-26-7

-

- インチ: 1S/C9H9N3O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,5,11H,4,10H2

- InChIKey: IIUNORGPLJQTKG-UHFFFAOYSA-N

- SMILES: [O-][N+](C1C=CC2=C(C=1)NC=C2CN)=O

計算された属性

- 精确分子量: 191.069476538g/mol

- 同位素质量: 191.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.7

- トポロジー分子極性表面積: 87.6Ų

(6-nitro-1H-indol-3-yl)methanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1275673-0.05g |

(6-nitro-1H-indol-3-yl)methanamine |

1360935-26-7 | 0.05g |

$888.0 | 2023-05-27 | ||

| Enamine | EN300-1275673-0.25g |

(6-nitro-1H-indol-3-yl)methanamine |

1360935-26-7 | 0.25g |

$972.0 | 2023-05-27 | ||

| Enamine | EN300-1275673-50mg |

(6-nitro-1H-indol-3-yl)methanamine |

1360935-26-7 | 50mg |

$624.0 | 2023-10-01 | ||

| Enamine | EN300-1275673-2500mg |

(6-nitro-1H-indol-3-yl)methanamine |

1360935-26-7 | 2500mg |

$1454.0 | 2023-10-01 | ||

| Enamine | EN300-1275673-100mg |

(6-nitro-1H-indol-3-yl)methanamine |

1360935-26-7 | 100mg |

$653.0 | 2023-10-01 | ||

| Enamine | EN300-1275673-10000mg |

(6-nitro-1H-indol-3-yl)methanamine |

1360935-26-7 | 10000mg |

$3191.0 | 2023-10-01 | ||

| Enamine | EN300-1275673-1.0g |

(6-nitro-1H-indol-3-yl)methanamine |

1360935-26-7 | 1g |

$1057.0 | 2023-05-27 | ||

| Enamine | EN300-1275673-0.5g |

(6-nitro-1H-indol-3-yl)methanamine |

1360935-26-7 | 0.5g |

$1014.0 | 2023-05-27 | ||

| Enamine | EN300-1275673-0.1g |

(6-nitro-1H-indol-3-yl)methanamine |

1360935-26-7 | 0.1g |

$930.0 | 2023-05-27 | ||

| Enamine | EN300-1275673-5.0g |

(6-nitro-1H-indol-3-yl)methanamine |

1360935-26-7 | 5g |

$3065.0 | 2023-05-27 |

(6-nitro-1H-indol-3-yl)methanamine 関連文献

-

1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

(6-nitro-1H-indol-3-yl)methanamineに関する追加情報

1360935-26-7: A Comprehensive Overview of (6-Nitro-1H-Indol-3-Yl)Methanamine

The compound 1360935-26-7, also known as (6-nitro-1H-indol-3-yl)methanamine, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of indole derivatives, which are widely studied for their unique chemical properties and biological activities. The indole core of this molecule is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, making it highly versatile in terms of reactivity and functionality.

The presence of the nitro group at the 6-position of the indole ring introduces additional electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This modification not only enhances the stability of the compound but also opens up new avenues for its application in fields such as pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted the potential of (6-nitro-1H-indol-3-yl)methanamine as a precursor for synthesizing advanced materials with tailored electronic properties.

One of the most promising applications of 1360935-26-7 lies in its use as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can be efficiently converted into various derivatives with potent anti-inflammatory, antioxidant, and antimicrobial activities. For instance, a study published in *Journal of Medicinal Chemistry* revealed that certain derivatives of (6-nitro-1H-indol-3-yl)methanamine exhibit remarkable efficacy against inflammatory diseases, making them potential candidates for drug development.

In addition to its role in pharmaceuticals, 1360935-26-7 has also gained attention in the field of materials science. The molecule's ability to form stable coordination complexes with metal ions has been exploited to create novel materials for sensing applications. A recent breakthrough reported in *Advanced Materials* showcased how (6-nitro-1H-indol-3-yl)methanamine can be used to fabricate highly sensitive sensors for detecting heavy metal ions in environmental samples. This application underscores the compound's versatility and its potential impact on environmental monitoring technologies.

The synthesis of 1360935-26-7 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to achieve high yields and excellent purity levels, ensuring that the compound is readily available for large-scale applications. Furthermore, advancements in green chemistry have enabled the development of eco-friendly synthesis routes for (6-nitro-1H-indol-3-Yl)methanamine, reducing its environmental footprint and making it more sustainable for industrial use.

Another area where 1360935-26-X has shown immense promise is in agrochemicals. Studies have demonstrated that certain derivatives of this compound possess potent pesticidal activities, making them effective candidates for controlling agricultural pests without harming beneficial insects or the environment. This discovery aligns with global efforts to develop sustainable agricultural practices and reduce reliance on harmful chemical pesticides.

In conclusion, 1360935-X-X-X (commonly referred to as (6-nitro-X-X-X)X-X-X) is a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future scientific and industrial innovations. As research continues to uncover new possibilities for this compound, its significance in various fields is expected to grow further.

1360935-26-7 ((6-nitro-1H-indol-3-yl)methanamine) Related Products

- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)

- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)

- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)

- 2171639-65-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)

- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)

- 917918-80-0(4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)

- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)

- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)

- 1807030-10-9(4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)

- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)